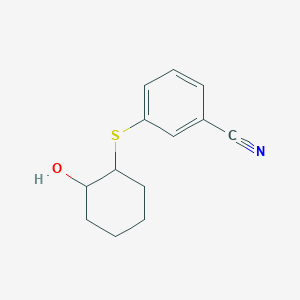![molecular formula C13H13F2N5O2 B6637567 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6637567.png)
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone, also known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFE is a novel small molecule that has been shown to have promising effects in various preclinical studies.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in various cell types. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been shown to have low toxicity in animal studies, making it a promising candidate for further development. However, there are also some limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to test its effects. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone. One possible direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the mechanism of action of this compound and identify its molecular targets. This could help in the design of more targeted and effective therapies. Finally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone can be synthesized through a multistep process involving the use of various reagents and solvents. The synthesis method of this compound has been described in detail in several research articles. In brief, the synthesis involves the reaction of 2,5-difluorophenylacetic acid with thionyl chloride to form 2,5-difluorophenylacetyl chloride. This intermediate is then reacted with 1-pyrrolidin-2-yl-1H-tetrazole-5-thiol to form this compound.
Aplicaciones Científicas De Investigación
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N5O2/c14-8-1-2-11(15)10(3-8)12-4-9(21)5-20(12)13(22)6-19-7-16-17-18-19/h1-3,7,9,12,21H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKJOONAGINYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=C(C=CC(=C2)F)F)C(=O)CN3C=NN=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6637504.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B6637505.png)
![2-Hydroxy-1-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B6637506.png)
![2-Cyclobutylidene-1-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B6637507.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-phenoxypropan-1-one](/img/structure/B6637515.png)
![3-[4-Hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]cyclobutan-1-one](/img/structure/B6637520.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-[methyl(propan-2-yl)amino]ethanone](/img/structure/B6637533.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(1,3-dimethylpyrazol-4-yl)methanone](/img/structure/B6637544.png)
![[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6637556.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6637562.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone](/img/structure/B6637570.png)
![2-[Cyclopropyl(ethyl)amino]-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B6637573.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B6637577.png)